

"synthesis of 3-Ethylquinoxalin-2(1H)-one from o-phenylenediamine"

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Compound of Interest

Compound Name: 3-Ethylquinoxalin-2(1H)-one

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An In-depth Technical Guide to the Synthesis of **3-Ethylquinoxalin-2(1H)-one** from o-Phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

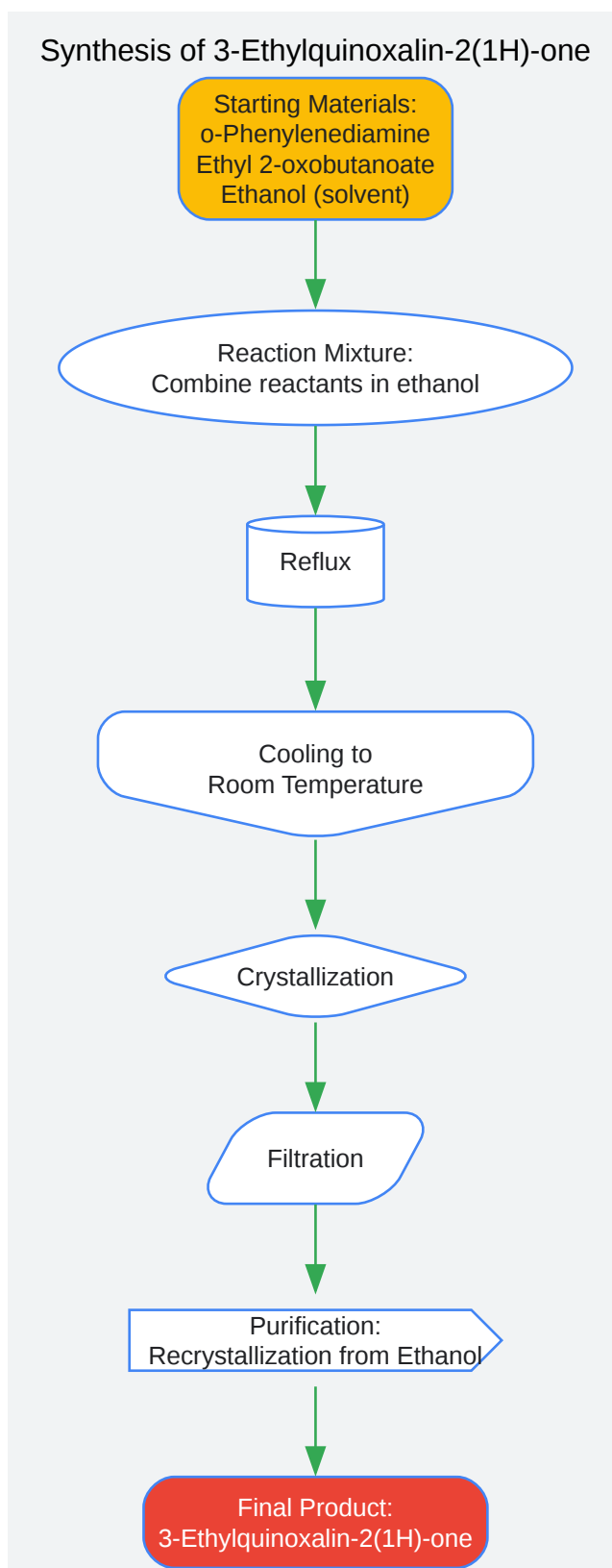
This guide provides a comprehensive overview of the synthesis of **3-Ethylquinoxalin-2(1H)-one**, a valuable heterocyclic compound, from the starting material o-phenylenediamine. The primary synthetic route involves the cyclocondensation of o-phenylenediamine with ethyl 2-oxobutanoate.

Reaction Scheme

The synthesis proceeds via the reaction of o-phenylenediamine with ethyl 2-oxobutanoate, which undergoes cyclization and subsequent dehydration to form the quinoxalinone ring system.

Experimental Workflow

Synthesis of 3-Ethylquinoxalin-2(1H)-one



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Caption: Experimental workflow for the synthesis of **3-Ethylquinoxalin-2(1H)-one**.

Quantitative Data Summary

Table 1: Starting Materials and Reagents

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role
o-Phenylenediamine	C ₆ H ₈ N ₂	108.14	Reactant
Ethyl 2-oxobutanoate	C ₆ H ₁₀ O ₃	130.14	Reactant
Ethanol	C ₂ H ₅ OH	46.07	Solvent

Table 2: Reaction Conditions and Product Characterization

Parameter	Value	Reference
Reaction Conditions		
Solvent	Absolute Ethanol	[1]
Reaction Time	30 minutes (heating)	[1]
Purification Method	Recrystallization from ethanol	[1]
Product Characterization		
Product Name	3-Ethylquinoxalin-2(1H)-one	
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	[2][3]
Molecular Weight	174.20 g/mol	[2][3]
Appearance	Light yellow solid	[4]
Melting Point	194-196 °C	[3]
Yield	65%	[4]

Table 3: Spectroscopic Data for 3-Ethylquinoxalin-2(1H)-one

¹ H NMR (400 MHz, CDCl ₃)	δ (ppm)	Multiplicity	J (Hz)	Integration
NH	12.40	s	-	1H
Aromatic H	7.85-7.83	m	-	1H
Aromatic H	7.51-7.47	m	-	1H
Aromatic H	7.38-7.32	m	-	2H
CH ₂	3.03	q	8.0	2H
CH ₃	1.39	t	8.0	3H

¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm)
C=O	162.5
C=N	156.5
Aromatic C	132.8
Aromatic C	130.9
Aromatic C	129.6
Aromatic C	128.7
Aromatic C	124.1
Aromatic C	115.6
CH ₂	26.8
CH ₃	10.9

IR Spectroscopy	Characteristic Absorptions (cm ⁻¹)
N-H stretch	~3462
C-H (sp ²) stretch	~3103
C-H (sp ³) stretch	~2866

C=O stretch	~1690
C=N stretch	~1660
C=C (aromatic) stretch	~1602
N-H bend	~1568

Note: IR data is based on the analogous 3-methylquinoxalin-2(1H)-one and general IR absorption tables. Specific data for the ethyl analog may vary slightly.[\[1\]](#)

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 3-methylquinoxalin-2(1H)-one.[\[1\]](#)

- **Reaction Setup:** In a round-bottom flask, dissolve o-phenylenediamine (0.10 M) and ethyl 2-oxobutanoate (0.10 M) in absolute ethanol (200 ml).
- **Heating:** Heat the reaction mixture on an oil bath for 30 minutes.
- **Cooling and Crystallization:** Allow the reaction mixture to cool to room temperature. Silvery white crystals of **3-Ethylquinoxalin-2(1H)-one** should precipitate out of the solution.
- **Isolation:** Collect the crystals by filtration.
- **Purification:** Wash the collected crystals with a small amount of cold ethanol and then purify by recrystallization from ethanol to obtain the final product.

Discussion

The synthesis of **3-Ethylquinoxalin-2(1H)-one** from o-phenylenediamine and ethyl 2-oxobutanoate is an efficient and straightforward method for producing this quinoxalinone derivative.[\[5\]](#) The reaction proceeds with a good yield and the product can be easily purified by recrystallization. The ethyl group at the 3-position of the quinoxalinone ring can be further functionalized, making this compound a versatile intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry.[\[5\]](#) The characterization data, particularly from ^1H and ^{13}C NMR, confirms the structure of the synthesized compound.[\[4\]](#)

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